molecular formula C11H19ClN2OS B11747646 (2S)-2-amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide;hydrochloride

(2S)-2-amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide;hydrochloride

Cat. No.: B11747646
M. Wt: 262.80 g/mol
InChI Key: DVLJVYWKKJGTBY-PPHPATTJSA-N
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Description

(2S)-2-Amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide hydrochloride is a chiral amide derivative featuring a thiophene-methyl substituent. Its molecular formula is C₁₂H₁₉ClN₂OS, with a molecular weight of 298.81 g/mol (inferred from structural analogs in ). The compound combines a branched pentanamide backbone with a thiophene moiety, which may enhance lipophilicity and influence receptor binding compared to simpler amino acid derivatives. While direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., thiophene-containing fentanyl derivatives in ) suggest that palladium-catalyzed hydrogenation or acid chloride-mediated coupling could be viable synthetic routes.

Properties

Molecular Formula

C11H19ClN2OS

Molecular Weight

262.80 g/mol

IUPAC Name

(2S)-2-amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide;hydrochloride

InChI

InChI=1S/C11H18N2OS.ClH/c1-8(2)6-10(12)11(14)13-7-9-4-3-5-15-9;/h3-5,8,10H,6-7,12H2,1-2H3,(H,13,14);1H/t10-;/m0./s1

InChI Key

DVLJVYWKKJGTBY-PPHPATTJSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC1=CC=CS1)N.Cl

Canonical SMILES

CC(C)CC(C(=O)NCC1=CC=CS1)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide;hydrochloride typically involves the reaction of 2-amino-4-methylpentanoic acid with thiophen-2-ylmethanamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the amide bond .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using larger quantities of reagents and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S)-2-amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

L-Leucine-2-Naphthylamide Hydrochloride

  • Structure: (2S)-2-Amino-4-methyl-N-(naphthalen-2-yl)pentanamide hydrochloride
  • Molecular Formula : C₁₆H₂₁ClN₂O
  • Molecular Weight : 292.80 g/mol ()
  • Key Differences: The naphthyl group increases aromaticity and molecular weight compared to the thiophene-methyl group. Applications: Used as a chromogenic substrate for leucine aminopeptidase assays due to its stability and cleavage specificity. Synthesis: Typically synthesized via acid chloride intermediates, similar to ’s methods for phenylpropanamide derivatives (e.g., compound 2: 94% yield via Pd/C hydrogenation).

L-Leucine-4-Nitroanilide Hydrochloride

  • Structure: (S)-2-Amino-4-methyl-N-(4-nitrophenyl)pentanamide hydrochloride
  • Molecular Formula : C₁₂H₁₈ClN₃O₃
  • Molecular Weight : 287.74 g/mol ()
  • Key Differences :
    • The electron-withdrawing nitro group enhances reactivity in enzymatic assays (e.g., protease activity detection).
    • Stability : Less stable under basic conditions due to the nitro group’s susceptibility to reduction.

L-Leucine-7-Amido-4-Methylcoumarin Hydrochloride

  • Structure: (2S)-2-Amino-4-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide hydrochloride
  • Molecular Formula : C₁₆H₂₀ClN₂O₃
  • Molecular Weight : 324.8 g/mol ()
  • Key Differences: The coumarin moiety provides fluorescence, making it ideal for real-time enzymatic activity monitoring (e.g., leucine aminopeptidase). Synthetic Challenges: Requires multi-step coupling of protected leucine to coumarin derivatives, with yields ~36% (analogous to ).

Physicochemical and Pharmacological Comparison

Property Target Compound L-Leucine-2-Naphthylamide L-Leucine-4-Nitroanilide L-Leucine-Coumarin
Molecular Weight 298.81 g/mol 292.80 g/mol 287.74 g/mol 324.8 g/mol
LogP (Predicted) ~2.1 (thiophene enhances lipophilicity) ~3.5 (naphthyl group) ~1.8 (nitro group polar) ~2.9 (coumarin balance)
Enzymatic Use Potential protease substrates Leucine aminopeptidase Protease assays Fluorescent protease assays
Synthetic Yield N/A 94% () 98% () 36% ()
Toxicity Data Limited (similar to ) Limited () Limited () Well-characterized ()

Key Research Findings

  • Thiophene vs. Naphthyl Groups : Thiophene-containing analogs (e.g., ’s thiophene fentanyl) exhibit improved blood-brain barrier penetration compared to naphthyl derivatives due to smaller size and moderate lipophilicity.
  • Fluorescent Derivatives : Coumarin-based leucine amides () enable sensitive detection of enzyme activity at nM concentrations, outperforming nitroanilide derivatives in kinetic assays.
  • Stability Issues : Nitroanilide derivatives () degrade under prolonged UV exposure, limiting their use in long-term studies.

Biological Activity

(2S)-2-amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide;hydrochloride, also known by its CAS number 1825244-02-7, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C11H19ClN2OS
  • Molecular Weight : 262.80 g/mol
  • IUPAC Name : (2S)-2-amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide;hydrochloride
  • InChI Key : DVLJVYWKKJGTBY-PPHPATTJSA-N

Synthesis

The synthesis of (2S)-2-amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide;hydrochloride typically involves the reaction of 2-amino-4-methylpentanoic acid with thiophen-2-ylmethanamine using coupling agents like EDCI and bases such as DIPEA to facilitate amide bond formation.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors. These interactions may modulate various biological pathways, although detailed mechanisms are still under investigation. Preliminary studies suggest that the compound may have implications in cancer therapy and immune modulation .

Biological Activity Overview

  • Antitumor Activity : Research indicates that (2S)-2-amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide;hydrochloride exhibits potential antitumor properties. In vitro studies have shown that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
  • Immunomodulatory Effects : The compound has been studied for its effects on immune cells. For instance, it demonstrated the ability to enhance the activity of mouse splenocytes in the presence of recombinant mouse PD-1/PD-L1, suggesting a role in immune checkpoint modulation .
  • Neuroprotective Properties : Some studies have indicated that the compound may offer neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier could make it a candidate for further exploration in treating conditions like Alzheimer's disease.

Case Studies

StudyFindings
Pendergrass et al. (2020)Demonstrated significant inhibition of tumor growth in xenograft models using (2S)-2-amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide;hydrochloride at concentrations as low as 50 µM .
Konstantinidou et al. (2021)Found that the compound enhanced immune response in mouse models by modulating PD-1/PD-L1 interactions, leading to increased splenocyte proliferation and cytokine production .

Research Findings

Recent research has focused on various aspects of (2S)-2-amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide;hydrochloride:

  • Anticancer Mechanisms : Studies have shown that the compound induces apoptosis through caspase activation and alters the expression of key regulatory proteins involved in cell survival pathways.
  • Synergistic Effects : When used in combination with other chemotherapeutic agents, this compound has shown enhanced efficacy against resistant cancer cell lines, indicating potential for combination therapies .
  • Safety Profile : Toxicological assessments reveal a favorable safety profile at therapeutic doses, although further studies are necessary to fully elucidate long-term effects and potential side effects .

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